Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate
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Overview
Description
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a solvent- and catalyst-free method . The reaction is generally performed in neutral or weakly basic organic solvents at elevated temperatures .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridine derivatives often involve the use of solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods aim to improve the efficiency and yield of the reaction while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogenation reactions, such as bromination and iodination, are typical for this compound.
Common Reagents and Conditions
Oxidation: Transition metal catalysts or metal-free oxidants.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents like bromine or iodine.
Major Products
The major products formed from these reactions include various halogenated derivatives and oxidized forms of the compound .
Scientific Research Applications
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with various molecular targets and pathways. For example, it can act as a cyclin-dependent kinase inhibitor, modulating cell cycle progression and DNA synthesis . Additionally, it may interact with GABA receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic drug.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including cancer treatment and antimicrobial development.
Overview of this compound
This compound is a derivative of imidazo[1,2-a]pyridine, a class known for its various pharmacological properties. The compound's structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.
The mechanism of action for this compound involves several pathways:
- Cyclin-dependent Kinase Inhibition : This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and DNA synthesis. By modulating these pathways, the compound can induce cell cycle arrest in cancer cells .
- Anticancer Activity : Studies indicate that compounds within the imidazo[1,2-a]pyridine family exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated submicromolar inhibitory activity against tumor cells such as HCC827 and MCF-7 .
Anticancer Properties
This compound has been evaluated for its anticancer potential. Below is a summary of findings from various studies:
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
HCC827 | 0.29 - 1.48 | PI3K pathway inhibition |
A549 | 0.4 - 1.0 | G2/M phase arrest |
MCF-7 | 5.96 | Induction of apoptosis |
These results highlight the compound's effectiveness across different cancer types and suggest its potential utility in cancer therapy.
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for further development in treating infections .
Case Studies
Case Study 1: In Vitro Anticancer Assays
In a detailed study examining various imidazo[1,2-a]pyridine derivatives, this compound was tested against multiple cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls .
Case Study 2: Antimicrobial Testing
A collaborative study focused on the antimicrobial activity of imidazo[1,2-a]pyridine compounds. This compound displayed promising results against several bacterial strains, indicating its potential as an antimicrobial agent .
Properties
CAS No. |
59127-99-0 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)6-10-8-14-7-9(2)4-5-11(14)13-10/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
HDOYOYSFLXCYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=CC2=N1)C |
Origin of Product |
United States |
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